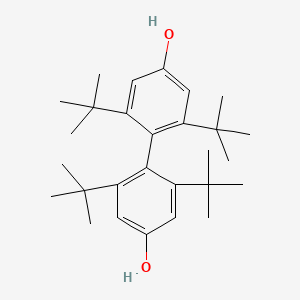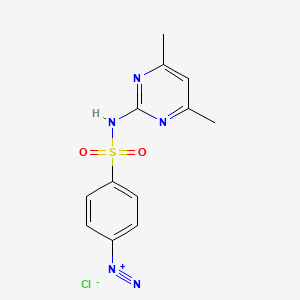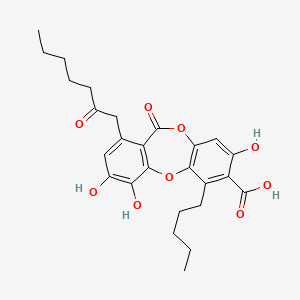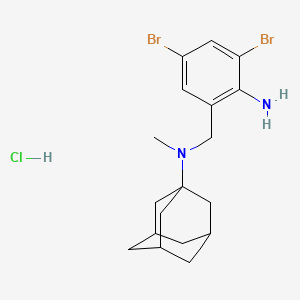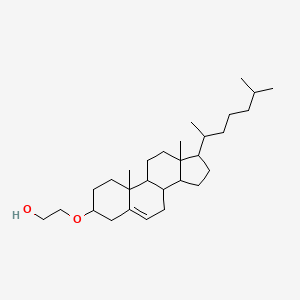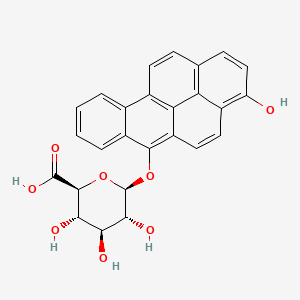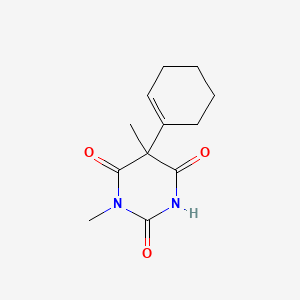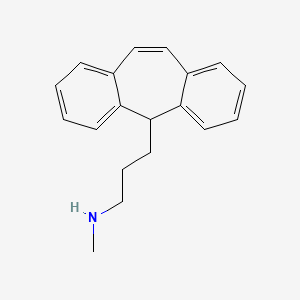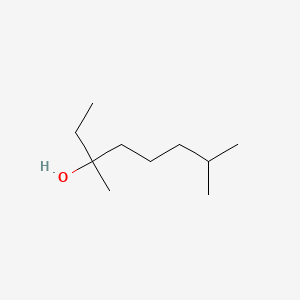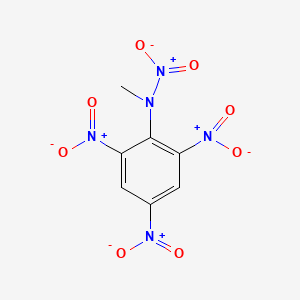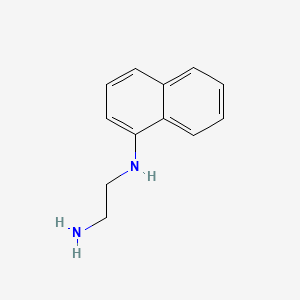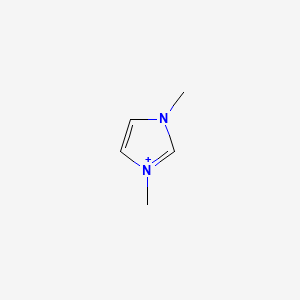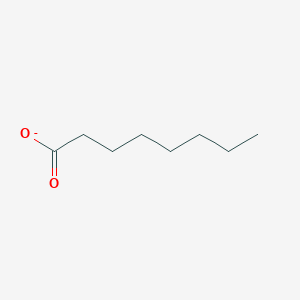![molecular formula C17H15N5O B1194240 7-(4-Methoxyphenyl)-5-phenyl-1,7-dihydrotetrazolo[1,5-a]pyrimidine](/img/structure/B1194240.png)
7-(4-Methoxyphenyl)-5-phenyl-1,7-dihydrotetrazolo[1,5-a]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(4-methoxyphenyl)-5-phenyl-1,7-dihydrotetrazolo[1,5-a]pyrimidine is a member of methoxybenzenes.
Wissenschaftliche Forschungsanwendungen
Analgesic Activity
7-(4-Methoxyphenyl)-5-phenyl-1,7-dihydrotetrazolo[1,5-a]pyrimidine derivatives exhibit notable analgesic activities. In a study, these derivatives were synthesized and tested using the acetic acid-induced writhing test, showing analgesic activity comparable to that of metamizole sodium, a reference drug. These findings suggest their potential for further investigation in pain management (Gein, Prudnikova, Kurbatova, & Rudakova, 2021).
Biological Applications in Platinum(II) Complexes
A series of platinum(II) complexes incorporating 7-(4-methoxyphenyl)-5-phenylpyrazolo[1,5-a]pyrimidine have been synthesized and characterized. These compounds have been evaluated for various biological studies, including in vitro antibacterial and cytotoxicity assays, indicating their potential for biomedical applications (Lunagariya, Thakor, Patel, & Patel, 2018).
Synthesis for Tetrazoloquinazolines
Compounds related to 7-(4-methoxyphenyl)-5-phenyl-1,7-dihydrotetrazolo[1,5-a]pyrimidine have been synthesized for creating tetrazoloquinazolines. These derivatives are significant in the context of their potential application in various fields, including medicinal chemistry (Sidorenko & Orlov, 2008).
Anticancer Activity
Studies on certain derivatives of 7-(4-methoxyphenyl)-5-phenyl-1,7-dihydrotetrazolo[1,5-a]pyrimidine have shown moderate anticancer activities. These compounds were synthesized and characterized, and their structure and anticancer properties were investigated (Lu Jiu-fu et al., 2015).
Corrosion Inhibition
Derivatives of 7-(4-methoxyphenyl)-5-phenyl-1,7-dihydrotetrazolo[1,5-a]pyrimidine have been explored for their use in inhibiting corrosion in industrial systems. These compounds' efficiency in preventing corrosion in various ferrous alloys highlights their potential in material science and engineering applications (Mahgoub, Abd‐El‐Nabey, & El-Samadisy, 2010).
Fluorescent Probe Development
Compounds based on pyrazolo[1,5-a]pyrimidines, similar to 7-(4-methoxyphenyl)-5-phenyl-1,7-dihydrotetrazolo[1,5-a]pyrimidine, have been developed for use as functional fluorophores. These compounds exhibit significant fluorescence intensity and quantum yields, making them suitable for applications as fluorescent probes in biological or environmental detection (Castillo, Tigreros, & Portilla, 2018).
DNA Interaction and Cytotoxicity Studies
The interaction of copper(II) complexes derived from 7-(4-methoxyphenyl)-5-phenyl-1,7-dihydrotetrazolo[1,5-a]pyrimidine with DNA and their cytotoxicity against various cancer cell lines have been investigated. These studies are crucial in understanding the therapeutic potential of such compounds (Haleel et al., 2019).
Eigenschaften
Produktname |
7-(4-Methoxyphenyl)-5-phenyl-1,7-dihydrotetrazolo[1,5-a]pyrimidine |
|---|---|
Molekularformel |
C17H15N5O |
Molekulargewicht |
305.33 g/mol |
IUPAC-Name |
7-(4-methoxyphenyl)-5-phenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C17H15N5O/c1-23-14-9-7-13(8-10-14)16-11-15(12-5-3-2-4-6-12)18-17-19-20-21-22(16)17/h2-11,16H,1H3,(H,18,19,21) |
InChI-Schlüssel |
WYRNEYAZTKWHPI-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)C2C=C(NC3=NN=NN23)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(4aR,5aS,8aS,13aS,15aS,15bR)-6-methyl-4a,5,5a,7,8,13a,15,15a,15b,16-decahydro-2H-4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinolin-6-ium-14-one](/img/structure/B1194157.png)
